2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyethoxy group, and an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-chloropropanoyl chloride with a hydroxyethoxy-substituted oxan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[4-(2-hydroxyethoxy)phenyl]methyl]propanamide
- 2-Chloro-N-[[4-(2-hydroxyethoxy)butyl]methyl]propanamide
Uniqueness
2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide is unique due to the presence of the oxan ring, which can impart different chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-9(12)10(15)13-8-11(17-7-4-14)2-5-16-6-3-11/h9,14H,2-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKAEJRCLLVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)OCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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